![molecular formula C11H14BrClO B13891217 2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene is an organic compound that features a benzene ring substituted with a bromomethyl group, a chlorine atom, and an isobutyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-chloro-1-[(2-methylpropyl)oxy]benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4-chloro-1-[(2-methylpropyl)oxy]benzene.
科学的研究の応用
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material science: Utilized in the preparation of functionalized polymers or advanced materials with specific properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the transfer of hydrogen atoms.
類似化合物との比較
Similar Compounds
Benzyl bromide: Similar structure but lacks the chlorine and isobutyl ether groups.
4-Chlorobenzyl bromide: Similar structure but lacks the isobutyl ether group.
2-Bromoethylbenzene: Similar structure but lacks the chlorine and isobutyl ether groups.
Uniqueness
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene is unique due to the presence of both the bromomethyl and isobutyl ether groups, which provide distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and the synthesis of novel compounds with specific properties.
特性
分子式 |
C11H14BrClO |
|---|---|
分子量 |
277.58 g/mol |
IUPAC名 |
2-(bromomethyl)-4-chloro-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C11H14BrClO/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
QPLQOGVLYIWOIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


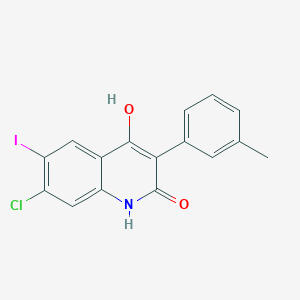
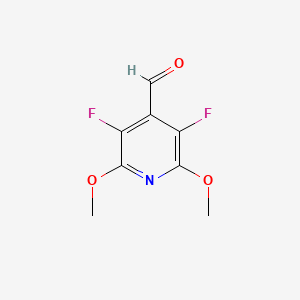
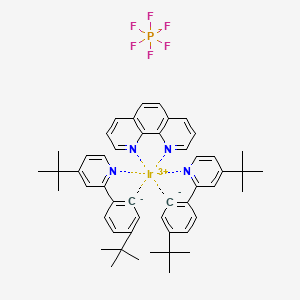
![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)

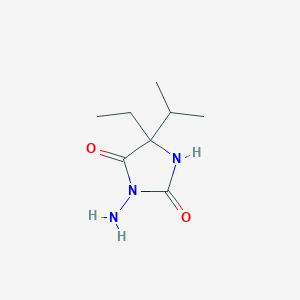
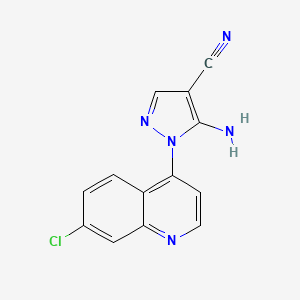
![Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate](/img/structure/B13891177.png)

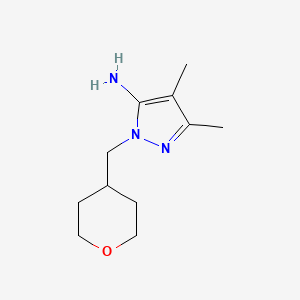
![3,4,5-Trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B13891194.png)
![1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate](/img/structure/B13891201.png)
![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)

